molecular formula C11H11N3O2 B11889516 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid

8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid

Cat. No.: B11889516
M. Wt: 217.22 g/mol
InChI Key: MIWYYLQMLCPPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, a structure known for its presence in various natural products, functional materials, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid typically involves the functionalization of the quinoxaline ring. One common method is the transition metal-catalyzed direct C–H activation/functionalization . This process often employs catalysts such as palladium or copper under specific conditions to introduce the amino and carboxylic acid groups at the desired positions on the quinoxaline ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in the modification of the quinoxaline ring, where substituents can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Its combination of amino and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

8-amino-2,3-dimethylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-5-6(2)14-10-8(12)3-7(11(15)16)4-9(10)13-5/h3-4H,12H2,1-2H3,(H,15,16)

InChI Key

MIWYYLQMLCPPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2N=C1C)N)C(=O)O

Origin of Product

United States

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